molecular formula C20H13BrN2O2S B3016208 (E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate CAS No. 683249-95-8

(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate

Cat. No.: B3016208
CAS No.: 683249-95-8
M. Wt: 425.3
InChI Key: PBCWUPVYGJONSS-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyanovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a bromophenyl group. The final step involves the introduction of the cyanovinyl group through a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate involves its interaction with specific molecular targets. The thiazole ring and the cyanovinyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 4-(2-(4-(3-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate
  • (E)-methyl 4-(2-(4-(3-fluorophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate

Uniqueness

(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 4-[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c1-25-20(24)14-7-5-13(6-8-14)9-16(11-22)19-23-18(12-26-19)15-3-2-4-17(21)10-15/h2-10,12H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWUPVYGJONSS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.